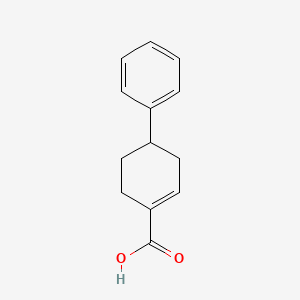

4-Phenylcyclohex-1-ene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Phenylcyclohex-1-ene-1-carboxylic acid is a chemical compound with the CAS Number: 143287-94-9 . It has a molecular weight of 202.25 and its molecular formula is C13H14O2 . It is a white to yellow solid and is not intended for human or veterinary use.

Molecular Structure Analysis

The IUPAC name for this compound is 4-phenyl-1-cyclohexene-1-carboxylic acid . The InChI code for this compound is 1S/C13H14O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,14,15) .Physical And Chemical Properties Analysis

The physical form of 4-Phenylcyclohex-1-ene-1-carboxylic acid is a white to yellow solid . It has a molecular weight of 202.25 and its molecular formula is C13H14O2 .Aplicaciones Científicas De Investigación

Synthesis and Properties: Derivatives of cyclohexene carboxylic acids, like 4-Phenylcyclohex-1-ene-1-carboxylic acid, have been synthesized and their mesomorphic properties studied. These derivatives are characterized by lower nematic-isotropic transition temperatures and narrower nematic ranges compared to analogous derivatives, indicating potential applications in liquid crystal technology (Bezborodov & Lapanik, 1992).

Medicinal Chemistry: Certain derivatives of cyclohexene carboxylic acids have shown potential as inhibitors of influenza A sialidase, suggesting their use in antiviral drug development (Kerrigan, Smith, & Stoodley, 2001).

Biocatalysis: Studies have focused on the biocatalytic desymmetrization of dimethyl cyclohexene dicarboxylates, producing important intermediates for synthesizing biologically active molecules (Meissner et al., 2018).

Pharmaceutical Applications: Cyclohexene analogues of GABA and beta-alanine have been explored as potential mechanism-based inactivators of gamma-aminobutyric acid aminotransferase, an enzyme relevant in epilepsy and drug addiction (Choi & Silverman, 2002).

Stereochemistry and Chiral Resolution: Research has been conducted on the chiral resolution of cyclohexene carboxylic acids, which is crucial for applications in asymmetric synthesis and chiral drug development (Yi-liang, 2013).

Enzyme Inhibition: Studies on cyclohexene carboxylic acid derivatives have shown them to be effective inhibitors of specific enzymes, indicating their potential in therapeutic applications (Bailey et al., 1985).

Safety and Hazards

Mecanismo De Acción

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other carboxylic acids, it may interact with biological systems through hydrogen bonding and other non-covalent interactions .

Pharmacokinetics

Its metabolism could potentially involve enzymatic oxidation or reduction, and excretion might occur via renal or biliary routes .

Result of Action

The molecular and cellular effects of 4-Phenylcyclohex-1-ene-1-carboxylic acid’s action are currently unknown due to the lack of research on this compound .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-Phenylcyclohex-1-ene-1-carboxylic acid. For instance, its carboxylic acid group could ionize under certain pH conditions, potentially affecting its solubility and interactions with biological targets .

Propiedades

IUPAC Name |

4-phenylcyclohexene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZUQRSZZQQEBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699357 |

Source

|

| Record name | 1,2,3,6-Tetrahydro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylcyclohex-1-ene-1-carboxylic acid | |

CAS RN |

143287-94-9 |

Source

|

| Record name | 1,2,3,6-Tetrahydro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine](/img/structure/B585993.png)

![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)